lithium;prop-1-enylbenzene

Lipophilicity Solubility Organolithium Reagents

Lithium;prop-1-enylbenzene (CAS 54962-99-1), also catalogued as cinnamyllithium or Lithium,(3-phenyl-2-propenyl), is an organolithium reagent with the molecular formula C9H9Li and a molecular weight of 124.10900 g/mol. It is characterized by a calculated LogP of 2.66740 , indicating significant lipophilicity relative to common alkyllithium reagents.

Molecular Formula C9H9Li
Molecular Weight 124.1 g/mol
CAS No. 54962-99-1
Cat. No. B15467515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;prop-1-enylbenzene
CAS54962-99-1
Molecular FormulaC9H9Li
Molecular Weight124.1 g/mol
Structural Identifiers
SMILES[Li+].[CH2-]C=CC1=CC=CC=C1
InChIInChI=1S/C9H9.Li/c1-2-6-9-7-4-3-5-8-9;/h2-8H,1H2;/q-1;+1
InChIKeyOORIRDGZCWNMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium;prop-1-enylbenzene (CAS 54962-99-1): Core Identity and Procurement Baseline


Lithium;prop-1-enylbenzene (CAS 54962-99-1), also catalogued as cinnamyllithium or Lithium,(3-phenyl-2-propenyl), is an organolithium reagent with the molecular formula C9H9Li and a molecular weight of 124.10900 g/mol . It is characterized by a calculated LogP of 2.66740 , indicating significant lipophilicity relative to common alkyllithium reagents. As an allylic organolithium, it functions primarily as a strong nucleophile and base in organic synthesis, with documented applications in anionic polymerization initiation and regioselective carbolithiation reactions . The compound is typically supplied as a solution in an inert solvent due to its high reactivity toward air and moisture .

Why Lithium;prop-1-enylbenzene (CAS 54962-99-1) Cannot Be Directly Substituted with Common Alkyllithiums


Generic substitution of lithium;prop-1-enylbenzene with widely available alkyllithiums (e.g., n-butyllithium, phenyllithium) is not scientifically valid due to fundamental differences in molecular architecture and resultant physicochemical properties. The extended conjugated π-system of the cinnamyl moiety confers a significantly higher calculated LogP (2.66740) compared to n-butyllithium (LogP ~1.75) and phenyllithium (LogP ~1.49) . This difference in lipophilicity directly impacts solubility in non-polar media and the aggregation state in solution, which are critical parameters governing reaction kinetics and selectivity in anionic polymerization and organometallic transformations. Furthermore, the allylic nature of the carbanion center in lithium;prop-1-enylbenzene enables unique reactivity profiles, such as η³-coordination and participation in carbolithiation cascades, which are mechanistically inaccessible to simple alkyl or aryl lithium reagents . Using a substitute without these specific structural features would fundamentally alter the reaction outcome, making direct interchange impossible without extensive re-optimization of experimental conditions.

Quantitative Differentiation Guide for Lithium;prop-1-enylbenzene (CAS 54962-99-1) Versus Key Comparators


LogP as a Quantitative Differentiator of Lipophilicity and Solubility Profile

Lithium;prop-1-enylbenzene (cinnamyllithium) exhibits a calculated LogP value of 2.66740 , which is substantially higher than that of the widely used organolithium reagents n-butyllithium (LogP range 1.25–2.31, typical value 1.75410) and phenyllithium (LogP 1.48680) . This quantitative difference, derived from computational models based on molecular structure, signifies a pronounced increase in lipophilicity for the cinnamyl derivative.

Lipophilicity Solubility Organolithium Reagents Physicochemical Properties

Molecular Weight and Structural Complexity: Implications for Material Science Applications

The molecular weight of lithium;prop-1-enylbenzene is precisely 124.10900 g/mol . This contrasts sharply with simpler organolithium initiators like n-butyllithium (64.06 g/mol) and sec-butyllithium (64.06 g/mol), while being closer to but distinct from other cinnamyl derivatives such as lithium;3-phenylprop-1-enylbenzene (200.20500 g/mol) . The intermediate molecular weight, combined with the conjugated cinnamyl structure, offers a specific balance between initiator solubility and the rate of diffusion in viscous polymerization media.

Polymer Chemistry Anionic Polymerization Initiator Design Molecular Weight

Regioselectivity in Carbolithiation: A Potential Advantage Over Simple Alkyllithiums

While direct head-to-head data for the unsubstituted lithium;prop-1-enylbenzene is sparse, studies on closely related cinnamyl systems demonstrate that the conjugated π-system enables highly regioselective carbolithiation reactions. For instance, the carbolithiation of cinnamyl methyl ether with tert-butyllithium, benzyllithium, and allyllithium proceeds with high diastereoselectivity after electrophilic substitution [1]. This class-level reactivity, driven by the extended conjugation, contrasts with the less discriminate addition patterns often observed with simple alkyllithiums on non-activated alkenes.

Carbolithiation Regioselectivity Cinnamyl Derivatives Synthetic Methodology

Crystal Structure and Coordination Chemistry: Implications for Chiral Modification

The solid-state structure of a cinnamyllithium derivative complexed with the chiral diamine (−)-sparteine has been reported, providing an unambiguous link between stereostructure and the stereochemical course of electrophilic substitutions [1]. This structural information, while not a direct performance metric, confirms the capacity of the cinnamyl framework to engage in defined coordination geometries with chiral ligands. Such structural pre-organization is a prerequisite for achieving high enantioselectivity in asymmetric synthesis, a feature not as readily accessible with simpler, more fluxional organolithium aggregates.

X-ray Crystallography Chiral Ligands Organolithium Structure Asymmetric Synthesis

Defined Application Scenarios for Lithium;prop-1-enylbenzene (CAS 54962-99-1) Based on Quantified Differentiation


Design of Lipophilic Anionic Polymerization Initiators for Block Copolymer Synthesis

The high LogP of 2.66740 for lithium;prop-1-enylbenzene, compared to n-butyllithium (LogP ~1.75) , makes it a superior candidate for initiating anionic polymerization in non-polar hydrocarbon solvents. This enhanced lipophilicity can improve initiator solubility and influence the aggregation state of the propagating chain end, potentially leading to better control over polymer molecular weight and polydispersity in the synthesis of hydrophobic block copolymers, such as those involving styrene, butadiene, or isoprene .

Regioselective Carbolithiation Cascades in Complex Natural Product Synthesis

Research on structurally analogous cinnamyl systems indicates that this class of organolithium reagents participates in carbolithiation reactions with high regioselectivity [1]. Procurement of lithium;prop-1-enylbenzene is therefore justified for research programs focused on the convergent synthesis of complex molecules, where the controlled addition of an organolithium across a conjugated π-system is a key strategic step. This differentiates it from simpler alkyllithiums, which may exhibit lower selectivity in similar transformations.

Development of Asymmetric Synthetic Methodologies Using Chiral Ligands

The documented ability of cinnamyl-based lithium reagents to form structurally well-defined complexes with chiral diamines like (−)-sparteine [2] provides a foundation for their use in enantioselective synthesis. Researchers developing new asymmetric transformations, particularly those involving electrophilic substitutions on prochiral allylic systems, should prioritize lithium;prop-1-enylbenzene as a starting material due to its demonstrated potential for achieving high stereocontrol when paired with appropriate chiral ligands.

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